molecular formula C6H6NNaO3S B13176175 Sodium 4-methoxypyridine-3-sulfinate

Sodium 4-methoxypyridine-3-sulfinate

Cat. No.: B13176175
M. Wt: 195.17 g/mol
InChI Key: ITLZDIAHWVDCKL-UHFFFAOYSA-M
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Description

Sodium 4-methoxypyridine-3-sulfinate is an organosulfur compound with the molecular formula C₆H₆NNaO₃S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methoxypyridine-3-sulfinate typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the oxidation of thiols or thiolates. For this compound, the process may include the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methoxypyridine-3-sulfinate in chemical reactions involves its role as a nucleophile. In palladium-catalyzed cross-coupling reactions, it reacts with aryl halides to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by the nucleophilic attack of the sulfinate, and finally, reductive elimination to form the desired product .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 4-methoxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts different electronic properties compared to other sulfinates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;4-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-7-4-6(5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

ITLZDIAHWVDCKL-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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